

# HHC vs. THC: A Comparative Evaluation of Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of semi-synthetic cannabinoids such as **hexahydrocannabinol** (HHC) as alternatives to delta-9-tetrahydrocannabinol (THC) necessitates a thorough evaluation of their pharmacological profiles, including their potential for drug-drug interactions (DDIs). This guide provides a comparative analysis of the current understanding of HHC and THC's interactions with drug-metabolizing enzymes, supported by available experimental data and methodologies.

## **Executive Summary**

While extensive research has characterized the DDI potential of THC, primarily through its metabolism and inhibition of cytochrome P450 (CYP) enzymes, data on HHC remains limited. Current findings suggest that HHC shares metabolic pathways with THC, indicating a potential for similar DDI profiles. However, a lack of quantitative data for HHC's interaction with CYP enzymes prevents a direct, comprehensive comparison. This guide summarizes the known metabolic pathways for both compounds, presents quantitative data for THC's inhibition of key CYP enzymes, and outlines the standard experimental protocols used in DDI studies. The significant knowledge gap regarding HHC's DDI potential is a critical consideration for future research and drug development.

## **Metabolic Pathways and Key Enzymes**

Both THC and HHC undergo extensive phase I and phase II metabolism in the liver.



### Delta-9-Tetrahydrocannabinol (THC):

THC is primarily metabolized by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2] The major metabolic pathway involves hydroxylation to form the active metabolite 11-hydroxy-THC (11-OH-THC), which is subsequently oxidized to the inactive 11-nor-9-carboxy-THC (THC-COOH).[3] These metabolites are then primarily eliminated as glucuronide conjugates (Phase II metabolism).[1]

### **Hexahydrocannabinol** (HHC):

HHC is structurally similar to THC and is expected to undergo comparable metabolic transformations.[4] In vitro studies using human liver microsomes and hepatocytes have confirmed that HHC is metabolized through oxidation, leading to hydroxylated and carboxylated species.[4][5] Key identified metabolites include 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[6] Like THC, these metabolites are also extensively glucuronidated.[4] While the specific CYP isozymes responsible for HHC metabolism are not yet fully elucidated, the similarities in metabolic products suggest the involvement of CYP2C9 and CYP3A4 is likely. Some research also points to the formation of 8-OH-HHC metabolites, which may represent a distinguishing feature of HHC metabolism compared to THC.[7]



Click to download full resolution via product page

Figure 1: Simplified metabolic pathways of THC and HHC.



## **Quantitative Comparison of CYP Inhibition**

A critical aspect of DDI potential is the ability of a compound to inhibit CYP enzymes, thereby affecting the metabolism of other drugs. While quantitative data for THC is available, similar data for HHC has not yet been published.

| Cytochrome P450<br>Isoform | THC IC50 (μM) | HHC IC50 (μM)      | Reference |
|----------------------------|---------------|--------------------|-----------|
| CYP1A2                     | 0.06 ± 0.02   | Data not available | [8]       |
| CYP2C9                     | 0.012 ± 0.001 | Data not available | [8]       |
| CYP2C19                    | 0.57 ± 0.22   | Data not available | [8]       |
| CYP2D6                     | 1.28 ± 0.25   | Data not available | [8]       |
| CYP3A4                     | 1.30 ± 0.34   | Data not available | [8]       |

IC50 values represent

the concentration of

the inhibitor required

to reduce enzyme

activity by 50%. Lower

values indicate

greater inhibitory

potency. The

presented THC data

are binding-corrected

(IC50,u).

The data clearly indicates that THC is a potent inhibitor of several key CYP enzymes, particularly CYP2C9 and CYP1A2.[8] This suggests a high potential for DDIs with drugs that are substrates for these enzymes. Given the structural and metabolic similarities, it is plausible that HHC also possesses inhibitory activity against these enzymes, but experimental verification is required.

### **Potential for CYP Induction**







In addition to inhibition, drugs can induce the expression of CYP enzymes, leading to increased metabolism of co-administered drugs. This process is often mediated by the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).

Some studies have shown that cannabinoids, including THC and cannabidiol (CBD), can activate the AhR.[9] However, comprehensive data on the potential of THC and, particularly, HHC to induce major CYP enzymes like CYP1A2, CYP2B6, and CYP3A4 via PXR or AhR activation is currently lacking.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Interactions with Cytochrome P450 Drug Metabolism: a Full-Spectrum Characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HHC vs THC: The Most Important Differences Cannactiva [cannactiva.com]
- 7. researchgate.net [researchgate.net]
- 8. Predicting the Potential for Cannabinoids to Precipitate Pharmacokinetic Drug Interactions via Reversible Inhibition or Inactivation of Major Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AhR Is a Critical Regulator of the Pulmonary Response to Cannabis Smoke PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HHC vs. THC: A Comparative Evaluation of Drug-Drug Interaction Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216694#evaluation-of-hhc-s-potential-for-drug-drug-interactions-compared-to-thc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com